Cas no 701232-66-8 (2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester)
2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate
- Acetic acid, 2-[4-(4-hydroxyphenyl)cyclohexylidene]-, methyl ester
- JJGBMDHQWXLWSN-UHFFFAOYSA-N
- [4-(4-hydroxyphenyl)cyclohexylidene]acetic acid methyl ester
- SCHEMBL382783
- methyl2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate
- CS-14402
- methyl 2-[4-(4-hydroxyphenyl)cyclohexylidene]acetate
- AKOS037650176
- DB-297795
- methyl [4-(4-hydroxyphenyl)cyclohexylidene]acetate
- 701232-66-8
- CS-M1977
- 2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester
-
- Inchi: 1S/C15H18O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-10,12,16H,2-5H2,1H3/b11-10-
- InChI Key: JJGBMDHQWXLWSN-KHPPLWFESA-N
- SMILES: O(C)C(/C=C1\CCC(C2C=CC(=CC=2)O)CC\1)=O
Computed Properties
- Exact Mass: 246.125594432g/mol
- Monoisotopic Mass: 246.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 46.5Ų
2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A145105-1mg |
2-[4-(4-Hydroxyphenyl)cyclohexylidene]-Acetic Acid Methyl Ester |
701232-66-8 | 1mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A145105-2mg |
2-[4-(4-Hydroxyphenyl)cyclohexylidene]-Acetic Acid Methyl Ester |
701232-66-8 | 2mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A145105-10mg |
2-[4-(4-Hydroxyphenyl)cyclohexylidene]-Acetic Acid Methyl Ester |
701232-66-8 | 10mg |
$ 115.00 | 2022-06-08 | ||
| ChemScence | CS-M1977-100mg |
Acetic acid, 2-[4-(4-hydroxyphenyl)cyclohexylidene]-, methyl ester |
701232-66-8 | 100mg |
$250.0 | 2022-04-26 | ||
| Chemenu | CM350353-100mg |
methyl 2-[4-(4-hydroxyphenyl)cyclohexylidene]acetate |
701232-66-8 | 95%+ | 100mg |
$300 | 2024-07-24 | |
| Chemenu | CM350353-250mg |
methyl 2-[4-(4-hydroxyphenyl)cyclohexylidene]acetate |
701232-66-8 | 95%+ | 250mg |
$500 | 2024-07-24 | |
| Chemenu | CM350353-1g |
methyl 2-[4-(4-hydroxyphenyl)cyclohexylidene]acetate |
701232-66-8 | 95%+ | 1g |
$1000 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059146-100mg |
Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate |
701232-66-8 | 95% | 100mg |
¥1950.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059146-250mg |
Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate |
701232-66-8 | 95% | 250mg |
¥3250.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059146-1g |
Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate |
701232-66-8 | 95% | 1g |
¥6500.00 | 2024-05-03 |
2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester
Introduction to 2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester (CAS No: 701232-66-8)
2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester, identified by its CAS number 701232-66-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit potential biological activities, making it a subject of extensive research in academic and industrial settings. The structural features of this molecule, particularly the presence of a cyclohexylidene moiety linked to a hydroxyphenyl group, contribute to its unique chemical and biological properties.
The molecular structure of 2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester consists of a cyclohexene ring substituted with an acetic acid methyl ester group and a 4-hydroxyphenyl group. This configuration suggests possible interactions with biological targets, such as enzymes and receptors, which are critical for drug design and discovery. The hydroxyl group in the phenyl ring can participate in hydrogen bonding, while the ester functionality may influence the compound's solubility and metabolic stability.
In recent years, there has been growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The structural framework of 2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester aligns well with this trend, as it incorporates elements that have been shown to interact with biological systems. For instance, the cyclohexylidene moiety has been reported to have anti-inflammatory properties, while the hydroxyphenyl group is often found in compounds with antioxidant and neuroprotective effects.
Current research in the field of medicinal chemistry has highlighted the importance of scaffold diversity in drug discovery. Compounds like 2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester serve as valuable starting points for generating libraries of molecules that can be screened for biological activity. The ability to modify specific parts of the molecule allows researchers to fine-tune its properties, enhancing its potential as a lead compound for further development.
The synthesis of 2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as esterification. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings and derivatization studies.
The pharmacological profile of 2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester is under active investigation. Preliminary studies suggest that this compound may exhibit effects on pathways relevant to neurological disorders, inflammation, and metabolic diseases. The presence of both hydrophobic and hydrophilic regions in its structure allows it to interact with a variety of biological targets, including membrane-bound receptors and intracellular enzymes. This dual nature makes it a promising candidate for developing drugs with multiple mechanisms of action.
In addition to its potential therapeutic applications, 2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester may also find utility in research tools for studying biological processes. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of more complex molecules or as a probe for understanding enzyme kinetics and receptor binding affinities. Such applications contribute to the broader goal of elucidating fundamental biological mechanisms that underlie health and disease.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of compounds like 2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester exemplifies this collaborative approach, where structural insights from chemistry are integrated with functional assessments from biology. This synergy accelerates the discovery process by providing a comprehensive understanding of how molecular structure influences biological activity.
The future prospects for 2-4-(4-Hydroxyphenyl)cyclohexylidene-Acetic Acid Methyl Ester are promising, given the ongoing advancements in drug discovery technologies. Techniques such as high-throughput screening (HTS), computational modeling, and structure-based drug design are being increasingly employed to identify new leads with improved efficacy and safety profiles. As these technologies continue to evolve, compounds like this one will play a crucial role in shaping the next generation of therapeutics.
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